molecular formula C9H18N2O3 B1674815 L-Leucyl-L-alanine CAS No. 7298-84-2

L-Leucyl-L-alanine

Cat. No.: B1674815
CAS No.: 7298-84-2
M. Wt: 202.25 g/mol
InChI Key: HSQGMTRYSIHDAC-BQBZGAKWSA-N
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Description

LEU-ALA, also known as leucyl-alanine, is a dipeptide composed of the amino acids leucine and alanine. It is formed by the peptide linkage between the carboxyl group of leucine and the amino group of alanine. This compound is of significant interest in biochemistry and molecular biology due to its role in protein structure and function.

Mechanism of Action

Target of Action

L-Leucyl-L-alanine is a tripeptide composed of two L-leucine units joined to L-alanine by a peptide linkage . It is a metabolite, an intermediate or product resulting from metabolism It’s known that leucine, a component of this compound, primarily targets the mtorc1 signaling pathway .

Mode of Action

Leucine, a component of this compound, has been shown to stimulate protein synthesis by activating the mtorc1 signaling pathway . This activation is enhanced by the co-ingestion of carbohydrates and essential amino acids . Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Biochemical Pathways

L-Leucine catabolism is a significant biochemical pathway affected by this compound. This pathway involves multiple reactions and converges with other catabolic routes, generating acetoacetate and acetyl-CoA as its final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

It’s known that the acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch could potentially impact the bioavailability of this compound.

Result of Action

Leucine, a component of this compound, has been shown to have anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mtorc1 signaling pathway . Moreover, leucine has been shown to benefit lipid metabolism and insulin sensitivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, L-Leucine catabolism is intensified under low-nutrient conditions, such as those occurring in starvation and oligotrophic environments . This suggests that the action, efficacy, and stability of this compound could also be influenced by similar environmental conditions.

Biochemical Analysis

Biochemical Properties

L-Leucyl-L-alanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with enzymes such as leucyl aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides . This interaction is crucial for understanding the mechanisms of protein turnover and the regulation of amino acid availability in cells. Additionally, this compound can inhibit certain ubiquitin ligases, preventing the formation of ubiquitin-protein conjugates and affecting protein degradation pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the mTORC1 signaling pathway, which is essential for cell growth and proliferation . By modulating this pathway, this compound can impact protein synthesis, lipid metabolism, and autophagy. Furthermore, its interaction with ubiquitin ligases can lead to the accumulation of ubiquitinated proteins, affecting cellular homeostasis and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it binds to leucyl aminopeptidase, facilitating the hydrolysis of leucine-containing peptides . Additionally, this compound can inhibit the activity of certain ubiquitin ligases, preventing the formation of ubiquitin-protein conjugates and altering protein degradation pathways . These interactions highlight the compound’s role in regulating protein turnover and cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Studies have shown that this compound can induce long-term changes in cellular function, particularly in the context of protein degradation and stress responses

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, the compound may enhance protein synthesis and cellular metabolism, while higher doses could lead to toxic effects and cellular stress . Studies have shown that excessive amounts of this compound can disrupt cellular homeostasis and induce adverse effects, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as leucyl aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides . Additionally, the compound can influence the mTORC1 signaling pathway, affecting metabolic flux and the synthesis of key biomolecules . These interactions underscore the compound’s role in regulating cellular metabolism and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of this compound into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer, highlighting the compound’s potential for targeted delivery in therapeutic applications .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with enzymes involved in protein synthesis and degradation . Additionally, this compound may localize to lysosomes, where it influences autophagy and cellular stress responses . These localization patterns are essential for understanding the compound’s role in cellular function and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leucyl-alanine typically involves the coupling of leucine and alanine using a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions. The use of protecting groups is often necessary to prevent side reactions and ensure the formation of the desired dipeptide .

Industrial Production Methods

Industrial production of leucyl-alanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process is automated and allows for the efficient production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Leucyl-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of leucyl-alanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like DCC. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from the reactions of leucyl-alanine depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized peptides, while substitution reactions can result in the formation of modified dipeptides with different functional groups .

Scientific Research Applications

Leucyl-alanine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Leucyl-alanine can be compared with other similar dipeptides, such as:

Leucyl-alanine is unique due to its specific amino acid composition and the resulting structural and functional properties. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSQGMTRYSIHDAC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
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DSSTOX Substance ID

DTXSID60884368
Record name L-Alanine, L-leucyl-
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Molecular Weight

202.25 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Leucyl-alanine
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Record name Leucylalanine
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CAS No.

7298-84-2
Record name L-Leucyl-L-alanine
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Record name Leucyl-alanine
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Record name L-Alanine, L-leucyl-
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Record name L-Alanine, L-leucyl-
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Record name L-leucyl-L-alanine hydrate
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Record name LEUCYLALANINE
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Record name Leucylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-Leucyl-L-alanine?

A1: this compound has the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. [, , ]

Q2: Are there any unique structural features of this compound revealed by spectroscopic data?

A2: Yes, X-ray crystallography of this compound reveals an extended zwitterionic structure. The peptide bond exhibits a trans configuration with slight deviations from planarity. Interestingly, the crystal packing forms channels occupied by solvent molecules, such as disordered dimethyl sulfoxide (DMSO). [, ]

Q3: What is the significance of the cyclic water pentamers observed in the crystal structure of this compound tetrahydrate?

A3: The presence of cyclic water pentamers in this compound tetrahydrate is unique. These pentamers exhibit idealized hydrogen-bond cooperativity and contribute to the formation of water channels within the crystal structure. These channels, alongside hydrophobic aggregates of peptide side chains, are situated between hydrophilic sheets composed of peptide main chains. []

Q4: How is this compound used in the study of aminopeptidases?

A4: this compound serves as a valuable substrate for assessing aminopeptidase activity. By monitoring the hydrolysis of this compound, researchers can determine enzyme kinetics and explore the impact of various factors, including inhibitors, on enzyme function. [, , , , ]

Q5: Can you elaborate on the use of this compound in a spectrophotometric aminopeptidase assay?

A5: In a spectrophotometric assay, this compound is hydrolyzed by aminopeptidase to produce L-alanine. The released L-alanine is then enzymatically converted to pyruvate, which in turn is reduced to lactate. This reaction, coupled with the oxidation of NADH to NAD+, allows for the continuous monitoring of aminopeptidase activity by measuring absorbance changes at 340 nm. []

Q6: How does the site of this compound hydrolysis in the hamster intestine provide insights into peptide absorption mechanisms?

A6: Studies using hamster intestinal sacs categorized this compound as a class 2 (superficial) dipeptide, indicating its hydrolysis occurs at the surface or within the brush border membrane of intestinal cells. This classification suggests a distinct absorption mechanism compared to class 1 (deep) dipeptides, which are hydrolyzed intracellularly. These findings contribute to our understanding of the diverse pathways involved in peptide absorption. []

Q7: What role does this compound play in research on thermolysin, a bacterial metalloproteinase?

A7: this compound derivatives, particularly N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide (FALAA), are commonly employed as substrates to investigate the enzymatic activity of thermolysin. By analyzing the hydrolysis rates of FALAA and similar substrates, researchers can elucidate the enzyme's kinetic parameters, substrate specificity, and the impact of various factors, such as metal ions, on its activity. [, ]

Q8: How does this compound contribute to understanding the activation of thermolysin by salts?

A8: Research using this compound-based substrates, such as N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide, has shown that high salt concentrations enhance thermolysin activity by increasing the turnover number (kcat) rather than affecting substrate binding (Km). This suggests that salts primarily impact the catalytic efficiency of the enzyme. []

Q9: Has this compound been used in studies investigating Pseudomonas aeruginosa elastase?

A9: Yes, this compound derivatives, such as furylacryloyl-glycyl-L-leucyl-L-alanine, have been instrumental in studying Pseudomonas aeruginosa elastase. This chromogenic substrate allows for the easy monitoring of elastase activity, aiding in the development and evaluation of potential inhibitors against this important virulence factor. [, ]

Q10: How does incorporating this compound into methacrylamide monomers influence radical polymerization?

A10: Studies have shown that incorporating this compound into methacrylamide monomers results in polymers with unique properties. For instance, poly(N-methacryloyl-L-leucyl-L-alanine methyl ester) exhibits a higher thermal stability compared to its monomeric counterpart, as evidenced by its elevated 10% weight loss temperature. []

Q11: What effect does the length of the peptide chain have on the radical polymerization of methacrylamide monomers containing this compound?

A11: Research indicates that increasing the length of the this compound oligopeptide chain in methacrylamide monomers leads to decreased monomer conversion and lower degrees of polymerization. This suggests that longer peptide chains might hinder the accessibility of the reactive groups during the polymerization process. []

Q12: How is this compound employed in phenylketonuria (PKU) screening?

A12: this compound plays a crucial role in a modified fluorometric method for detecting phenylalanine in newborn blood samples. By enhancing the fluorescence of the phenylalanine-ninhydrin reaction product, this compound increases the sensitivity and accuracy of PKU screening, enabling early diagnosis and treatment of this metabolic disorder. []

Q13: Can you elaborate on the significance of this compound in studying changes in digestive enzymes after intestinal resection?

A13: Following intestinal resection, adaptive changes occur in the remaining intestine to compensate for the lost digestive and absorptive capacity. this compound, as a substrate for dipeptide hydrolase, serves as a marker to study these changes. Research has shown that while the total dipeptide hydrolase activity increases after resection, the specific activity per unit of DNA decreases, suggesting a complex interplay between cellular hyperplasia and enzyme adaptation. [, ]

Q14: What is the role of this compound in investigating lysosomal elastase activity in human polymorphonuclear leukocytes (PMNs)?

A14: Researchers used E. coli labeled with [3H]arginine, pretreated with an elastase inhibitor, and fed to PMNs. The study demonstrated that inhibiting elastase activity reduced the release of trichloroacetic acid-soluble radioactivity from E. coli, suggesting that PMN elastase plays a role in the digestion of bacterial proteins after phagocytosis. This finding highlights the importance of elastase in the innate immune response. []

Q15: How is this compound utilized in solid-phase peptide synthesis and degradation?

A15: this compound has been used as a model peptide in automated solid-phase synthesis and degradation studies. This approach allows researchers to investigate the efficiency and limitations of automated peptide synthesis and degradation techniques, paving the way for the development of more sophisticated and efficient methods for peptide and protein engineering. []

  • Exploring the potential use of this compound derivatives as inhibitors for specific enzymes, such as Pseudomonas aeruginosa elastase, for therapeutic applications. [, ]
  • Investigating the impact of this compound on the activity and regulation of lysine transfer ribonucleic acid synthetase in bacteria. []
  • Utilizing computational chemistry and modeling techniques to elucidate the interactions between this compound and its target enzymes. []

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